molecular formula C9H16N2O2 B15256903 Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15256903
M. Wt: 184.24 g/mol
InChI Key: ZNARIJZRRURANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid [2.2.2] azabicyclo framework. Its structure includes:

  • A bicyclo[2.2.2]octane core with nitrogen at position 2.
  • A methyl ester group at position 2.
  • An amino group at position 5.

This compound is a key intermediate in medicinal chemistry, particularly for synthesizing rigid peptide mimetics or enzyme inhibitors due to its constrained geometry .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6/h6-8H,2-5,10H2,1H3

InChI Key

ZNARIJZRRURANQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC2CCC1C(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base to introduce the methyl ester group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bicyclo[2.2.2]octane Derivatives

Table 1: Comparison of Key Bicyclo[2.2.2]octane Derivatives
Compound Name Substituents Molecular Formula Melting Point (°C) Key Features Reference
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate 6-amino, 2-methyl ester C9H14N2O2 Not reported Rigid scaffold, synthetic utility
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate trans-3-amino, 2-ethyl ester C11H19NO2 130–133 Stereochemical influence on mp
Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate cis-3-amino, 2-ethyl ester C11H19NO2 189–191 Higher mp than trans isomer
tert-Butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate 6-amino, 2-tert-butyl ester C12H20N2O2 Not reported Bulkier ester, enhanced stability
2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid 6-carboxylic acid, 2-methyl ester C10H15NO4 Not reported Dual functionality for conjugation

Key Observations :

  • Substituent Position: The amino group’s position (3 vs. 6) significantly affects physical properties. For example, trans-3-amino derivatives exhibit lower melting points than cis isomers due to reduced crystal packing efficiency .
  • Ester Group : Methyl and ethyl esters are smaller, favoring solubility, while tert-butyl esters enhance steric protection and stability .
  • Functional Group Diversity: The 6-carboxylic acid derivative (C10H15NO4) enables conjugation with amines or alcohols, expanding its utility in prodrug design .

Bicyclo[2.2.1]heptane and Other Ring Systems

Table 2: Comparison with Smaller/Larger Bicyclic Systems
Compound Name Bicyclo System Substituents Molecular Formula Key Features Reference
rac-2-tert-butyl 3-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate [2.2.1] 6-amino, 2-tert-butyl, 3-ethyl ester C15H24N2O4 Smaller ring, increased strain
Methyl 2-azabicyclo[3.2.1]oct-6-ene-2-carboxylate [3.2.1] 6-ene, 2-methyl ester C9H13NO2 Unsaturated ring, conformational flexibility
(6R,7R)-3-(Acetyloxymethyl)-7-...-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate [4.2.0] Thia-aza, complex substituents C19H27N4O9S Antibiotic analog (cephalosporin-like)

Key Observations :

  • Unsaturation : The presence of a double bond (e.g., in [3.2.1]oct-6-ene) introduces conformational flexibility, which may modulate binding affinity in biological targets .
  • Heteroatom Inclusion : Thia-aza systems (e.g., [4.2.0]) are prevalent in β-lactam antibiotics, highlighting structural parallels to bioactive molecules .

Q & A

Q. What are the optimal synthetic routes for Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate?

The compound is synthesized via multistep protocols involving bicyclic lactam intermediates. A key step includes low-temperature (-78°C) reactions in anhydrous solvents like dichloromethane, using reagents such as methoxytrimethylsilane and trimethylsilyl triflate (TMSOTf) to activate carbonyl groups. Subsequent reduction and deprotection steps (e.g., using triethylsilane) yield the amino-functionalized bicyclic structure. Final purification via silica gel chromatography ensures high purity .

Q. Which analytical methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry and confirms bicyclic scaffold integrity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides absolute stereochemical confirmation. Differential Scanning Calorimetry (DSC) determines thermal stability, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for intermediates) .

Q. How is this compound utilized as a building block in medicinal chemistry?

Its rigid bicyclo[2.2.2]octane scaffold serves as a bioisostere for aromatic rings, improving metabolic stability and solubility in drug candidates. For example, it replaces phenyl groups in protease inhibitors to reduce hydrophobicity while maintaining target binding. Applications include GLP-1 receptor agonists and kinase inhibitors, leveraging its hydrogen-bonding capabilities with protein targets .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can control stereochemistry. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate) are synthesized using enantioselective hydrogenation, achieving >99% enantiomeric excess (ee). Deprotection under mild acidic conditions (HCl/dioxane) preserves stereochemical integrity .

Q. How do structural modifications influence biological activity?

Comparative Structure-Activity Relationship (SAR) studies reveal that substituting the 6-amino group with bulkier substituents (e.g., tert-butyl) enhances GLP-1 receptor binding affinity by 10-fold, while replacing the methyl ester with ethyl reduces metabolic clearance. Such modifications are guided by molecular docking and free-energy perturbation simulations .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, enzyme isoforms). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (SPR, ITC) are recommended. For instance, conflicting reports on antimicrobial activity require Minimum Inhibitory Concentration (MIC) retesting under controlled redox conditions .

Q. What computational approaches optimize its physicochemical properties?

Density Functional Theory (DFT) calculates partial charges to guide solubility enhancements (e.g., introducing polar groups at the 2-carboxylate position). Molecular Dynamics (MD) simulations predict membrane permeability, while QSAR models prioritize derivatives with balanced LogP (1–3) and topological polar surface area (TPSA < 90 Ų) .

Q. What methodologies improve metabolic stability in vivo?

Deuterium incorporation at metabolically labile sites (e.g., α to the ester group) reduces CYP450-mediated oxidation. Prodrug strategies (e.g., tert-butyl ester masking) enhance oral bioavailability, as demonstrated in preclinical PK studies with Caco-2 cell models and hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.